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molecular formula C11H22N2O B8815003 N,N-diethyl-1-methylpiperidine-4-carboxamide CAS No. 6339-83-9

N,N-diethyl-1-methylpiperidine-4-carboxamide

Cat. No. B8815003
M. Wt: 198.31 g/mol
InChI Key: AHNSNPOUOJCUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08697876B2

Procedure details

reacting N,N-diethyl-1-methylpiperidine-4-carboxamide with a solution of 2,6-dibromopyridine and Grignard reagent followed by hydrobromic acid to yield (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone hydrobromide;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(N(CC)[C:4]([CH:6]1[CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]1)=[O:5])C.[Br:15][C:16]1[CH:21]=[CH:20][CH:19]=[C:18]([Br:22])[N:17]=1.Br>>[BrH:15].[Br:22][C:18]1[N:17]=[C:16]([C:4]([CH:6]2[CH2:11][CH2:10][N:9]([CH3:12])[CH2:8][CH2:7]2)=[O:5])[CH:21]=[CH:20][CH:19]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(C(=O)C1CCN(CC1)C)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=NC(=CC=C1)Br
Step Three
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Br.BrC1=CC=CC(=N1)C(=O)C1CCN(CC1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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